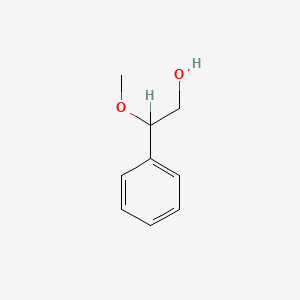

2-Methoxy-2-phenylethanol

Descripción

Significance of 2-Methoxy-2-phenylethanol in Organic Chemistry and Pharmaceutical Synthesis

The importance of this compound lies in its dual functionality as a chiral auxiliary and a synthetic precursor. Its enantiomerically pure forms are instrumental in introducing chirality into target molecules, a fundamental requirement in modern drug development and the synthesis of complex natural products.

This compound is widely utilized as a chiral building block for the synthesis of a variety of complex organic molecules. Its defined stereochemistry allows for the diastereoselective construction of new stereocenters, a key strategy in asymmetric synthesis. For instance, the (R)-(-)-enantiomer is employed as a precursor in the preparation of (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, which is a key intermediate for synthesizing C4-symmetric tetraalkoxy resorcinarenes. sigmaaldrich.com The (S)-(+)-enantiomer serves as a starting material for N-substituted 6,7-benzomorphan based opioid receptor agonists and as a ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com The ability to use either enantiomer provides chemists with flexible pathways to access a wide range of stereochemically defined products.

The synthesis of optically active pharmaceuticals is a primary area where this compound demonstrates its significance. Many therapeutic agents are chiral, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even responsible for adverse effects. Therefore, obtaining enantiomerically pure drugs is a critical goal in pharmaceutical manufacturing. This compound has been used in the synthesis of optically active 1,4-dihydropyridines. lookchem.comchemicalbook.comsigmaaldrich.com

A prominent application of this compound is in the synthesis of the widely used cardiovascular drug, Amlodipine. Amlodipine is a calcium channel blocker sold as a racemic mixture, but its therapeutic activity resides primarily in the S(-) enantiomer. Optically active this compound is used as a resolving agent in the preparation of the enantiomers of Amlodipine from its azide (B81097) ester precursor. google.comgoogle.com Specifically, (S)-2-methoxy-2-phenylethanol has been employed as a chiral probe for determining the absolute configuration of the active (-) enantiomer of amlodipine. lookchem.comchemicalbook.com This application underscores the compound's critical role in the production of enantiopure pharmaceuticals.

Applications in Optically Active Pharmaceutical Synthesis

Enantiomeric Considerations in Research: (R)-(-)-2-Methoxy-2-phenylethanol vs. (S)-(+)-2-Methoxy-2-phenylethanol

The two enantiomers of this compound, (R)-(-) and (S)-(+), possess identical physical properties such as boiling point and density but differ in their optical rotation and, more importantly, in their chemical and biological interactions. sigmaaldrich.comsigmaaldrich.com This difference in stereochemical configuration is the basis for their distinct applications and effects.

| Property | (R)-(-)-2-Methoxy-2-phenylethanol | (S)-(+)-2-Methoxy-2-phenylethanol |

| CAS Number | 17628-72-7 sigmaaldrich.com | 66051-01-2 sigmaaldrich.com |

| Optical Rotation | [α]20/D −133°, c = 1 in acetone (B3395972) sigmaaldrich.com | [α]19/D +133°, c = 1 in acetone sigmaaldrich.com |

| Density (25 °C) | 1.05 g/mL sigmaaldrich.com | 1.054 g/mL sigmaaldrich.com |

| Boiling Point | 65 °C/0.1 mmHg sigmaaldrich.com | 65 °C/0.1 mmHg sigmaaldrich.com |

The stereochemistry of this compound directly influences its utility in synthesis. The (R)-(-)-enantiomer is crucial for resolving the absolute configuration of amlodipine. Furthermore, enzymatic resolution methods, such as using Candida antarctica lipase (B570770) B (CAL B), can selectively acylate the (R)-enantiomer with high enantiomeric excess, providing a method for large-scale chiral separation.

Conversely, the (S)-(+)-enantiomer is used as a starting material for different synthetic targets, such as N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, which acts as a serine protease inhibitor. sigmaaldrich.com The distinct reactivity and application of each enantiomer highlight the importance of stereochemical control in synthetic planning.

The biological activity of molecules derived from this compound is also profoundly affected by its stereochemistry. Research into N-substituted 6,7-benzomorphan opioid receptor agonists has shown that the stereocenter at the N-substituent plays a critical role. unife.it A study comparing diastereoisomers of a multitarget opioid ligand found that the derivative synthesized from (S)-(+)-2-Methoxy-2-phenylethanol (2S-LP2) exhibited a superior pharmacological profile, including higher antinociceptive potency, compared to the diastereoisomer derived from the (R)-enantiomer. unife.it The 2S configuration resulted in an improved binding profile at both mu- and delta-opioid receptors. unife.it Additionally, there is evidence that the (S)-(+)-enantiomer exhibits higher acute toxicity than its (R)-(-) counterpart.

Research on Chiral Resolution and Enantioselective Synthesis

The production of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Research has focused on two primary strategies: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis).

Chiral Resolution

Chiral resolution involves separating the two enantiomers from a 50:50 mixture, known as a racemate. For this compound, enzymatic and chromatographic methods are prominent.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique that utilizes the stereoselectivity of enzymes. Lipases, in particular, have proven highly effective. The enzyme selectively catalyzes a reaction on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Candida antarctica lipase B (CALB) is frequently used for the resolution of racemic this compound through acylation or esterification. acs.orgresearchgate.net In this process, CALB selectively acylates one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. researchgate.net The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. researchgate.net Studies have evaluated various lipase-catalyzed processes for this resolution, highlighting the superior reaction rates and enantioselectivity of CALB compared to other lipases like Rhizomucor miehei lipase (RML). researchgate.net

Table 1: Enzymatic Kinetic Resolution of this compound

| Enzyme | Method | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Acylation | Highly enantioselective acylation of the primary alcohol. | researchgate.net |

| Candida antarctica lipase B (CALB) | Esterification | Superior to RML in both reaction rate and enantioselectivity. The choice of acid species (e.g., decanoic acid, 4-oxopentanoic acid) affects enantioselectivity. | researchgate.net |

| Candida antarctica lipases | Acylation | Two different lipases from C. antarctica showed opposite stereochemical preferences, allowing for the preparation of both optically pure enantiomers. | acs.org |

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful method for separating the enantiomers of this compound. Recent research has focused on developing novel CSPs for improved separation performance. Chiral covalent organic frameworks (CCOFs) have emerged as promising materials due to their high surface area and tunable chiral structures. researchgate.netnih.gov For example, a CCOF composite material, (S)-DTP-COF@SiO₂, has been synthesized and used as an HPLC separation medium, demonstrating excellent chiral separation for alcohols like this compound. nih.gov Another approach involves using γ-cyclodextrin metal-organic frameworks (γ-CD MOFs) as the stationary phase for the efficient separation of chiral aromatic alcohols. rsc.org

Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly from a prochiral starting material, thus avoiding the need for a resolution step.

Asymmetric Catalytic Hydrogenation

This method involves the reduction of a prochiral ketone precursor, 2-methoxy-2-phenylacetophenone, using a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation reaction to favor the formation of one enantiomer over the other. A notable example is the use of a ruthenium-(S)-BINAP complex, which hydrogenates the ketone to yield (R)-(-)-2-methoxy-2-phenylethanol with high enantiomeric excess (ee) and good yield. The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity.

Table 2: Asymmetric Hydrogenation for Enantioselective Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ruthenium-(S)-BINAP | 2-methoxy-2-phenylacetophenone | (R)-(-)-2-methoxy-2-phenylethanol | 92% | 78% |

Chiral Auxiliary-Based Synthesis

In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to guide a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of (R,R)-diastereomer of this compound, (R)-phenylglycinol can be used as a chiral auxiliary. It is first condensed with 2-methoxy-2-phenylacetaldehyde to form a chiral imine, which is then selectively reduced. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Historical Context of Related Phenyl Alcohol Research and its Evolution

The research into specialized molecules like this compound is part of a broader historical evolution in the study of a class of compounds known as glycol ethers. Glycol ethers were first developed in the 1930s and became widely used as versatile industrial and commercial solvents due to their ability to dissolve in both polar and non-polar substances. nih.govresearchgate.net

Historically, glycol ethers were classified based on their precursor molecules, primarily into E-series (ethylene-based) and P-series (propylene-based). nih.gov Early research and application focused on their properties as solvents in products like paints, cleaners, and brake fluids. nih.govatamanchemicals.com One of the most well-known related phenyl alcohols is 2-Phenoxyethanol (B1175444), also called phenyl cellosolve or ethylene (B1197577) glycol phenyl ether. oecd.orgnaturalproducts.net This compound has a long history of use as a preservative in cosmetics and as a solvent and fixative in fragrances. atamanchemicals.com

Over the decades, research began to reveal toxicological differences between various glycol ethers. Studies indicated that some ethylene glycol ethers and their metabolites could have adverse health effects. researchgate.net This led to a significant shift in the chemical industry and in research focus, with a move towards phasing out certain low molecular weight E-series glycol ethers and replacing them with the generally less toxic P-series derivatives where possible. researchgate.net This transition reflects an evolution from producing bulk commodity chemicals to designing safer, more specialized alternatives.

The modern research on compounds like this compound represents a further evolution in the field of phenyl alcohol and glycol ether chemistry. The focus has shifted from the bulk solvent properties of early glycol ethers to the precise, stereocontrolled synthesis of complex chiral molecules. The value of this compound lies not in its solvent capabilities, but in its chiral architecture, which allows it to be a sophisticated tool for creating other enantiomerically pure molecules, particularly for the pharmaceutical industry. This reflects a progression towards high-value, precision chemistry, where molecular structure is tailored for specific, advanced functions.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863068 | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-22-8 | |

| Record name | β-Methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Methoxy 2 Phenylethanol

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-phenylethanol is predominantly achieved through two established chemical transformations. The first involves the reduction of the corresponding aldehyde, 2-methoxy-2-phenylacetaldehyde, using common hydride-donating reagents. The second, and widely studied, route is the regioselective ring-opening of styrene (B11656) oxide with methanol (B129727), a reaction often facilitated by acid catalysis.

Reduction of 2-Methoxy-2-phenylacetaldehyde

The reduction of the aldehyde functional group in 2-methoxy-2-phenylacetaldehyde to a primary alcohol is a direct and efficient method for synthesizing this compound. This transformation relies on the use of specific reducing agents and carefully controlled reaction conditions to ensure high yield and purity. While direct reduction of the aldehyde is a key pathway, a closely related synthesis involves the reduction of the ketone, 2-methoxy-2-phenylethanone, which also yields the desired alcohol.

The choice of reducing agent is critical for the successful conversion of the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most commonly employed reagents for this purpose. evitachem.com

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. masterorganicchemistry.commasterorganicchemistry.com In a typical procedure, NaBH₄ is used to reduce 2-methoxy-2-phenylethanone (a precursor to the target aldehyde) to racemic this compound with a reported yield of 84%. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.commasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): As a significantly more potent reducing agent than NaBH₄, LiAlH₄ can also effectively reduce aldehydes, ketones, and other carbonyl compounds like esters and carboxylic acids. commonorganicchemistry.comyoutube.com Its high reactivity necessitates careful handling and anhydrous reaction conditions. commonorganicchemistry.com The reduction of unsymmetrically substituted epoxides with LiAlH₄ in the absence of Lewis acids typically yields the more highly substituted alcohol. researchgate.net

The solvent plays a crucial role in the reduction reaction, primarily by solubilizing the reactants and influencing the reactivity of the reducing agent.

Tetrahydrofuran (B95107) (THF): This is a common inert solvent for reductions using both NaBH₄ and LiAlH₄. commonorganicchemistry.com It is particularly suitable for LiAlH₄ reductions due to its anhydrous nature and ability to solvate the hydride reagent. commonorganicchemistry.com

Ethereal Solvents: Diethyl ether is another frequently used solvent, especially for LiAlH₄ reductions. commonorganicchemistry.com

Protic Solvents: For NaBH₄ reductions, protic solvents like ethanol (B145695), methanol, or even water can be used, often in a mixture with THF. masterorganicchemistry.com These solvents can also serve as the proton source for the workup step to neutralize the resulting alkoxide ion. masterorganicchemistry.com

Maintaining optimal temperature is essential for controlling the reaction rate and minimizing side reactions.

Initiation Temperature: Reductions are typically initiated at a low temperature, often 0°C, by adding the carbonyl compound to a cooled suspension of the hydride reagent. commonorganicchemistry.com This helps to manage the initial exothermic reaction.

Reaction Progression: After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. For some substrates, elevated temperatures may be required, although this can sometimes lead to reduced selectivity or decomposition. commonorganicchemistry.com The stability and activity of enzymes used in biocatalytic reductions are also highly dependent on temperature, with optimal temperatures often between 30°C and 60°C. rsc.orgmdpi.com

Table 1: Conditions for the Reduction of 2-Methoxy-2-phenylacetaldehyde Precursors

| Precursor | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-2-phenylethanone | Sodium Borohydride (NaBH₄) | THF/H₂O (4:1) | 0°C to room temp. | 84% | |

| Aldehydes/Ketones (General) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | Typically initiated at 0°C | High | commonorganicchemistry.com |

Regioselective Ring-Opening of Styrene Oxide with Methanol

A highly effective and atom-economical method for synthesizing this compound is the acid-catalyzed ring-opening of styrene oxide using methanol as the nucleophile. lookchem.comrsc.org This reaction's success hinges on achieving high regioselectivity, where the methanol attacks the more substituted (benzylic) carbon of the epoxide ring. This preferential attack is governed by the electronic stabilization of the resulting carbocation-like transition state by the adjacent phenyl group. chimia.ch

The key to an efficient and regioselective ring-opening is the catalyst, which activates the epoxide ring towards nucleophilic attack. Brønsted acids, which are proton donors, are particularly effective. researchgate.net

Mechanism: The Brønsted acid protonates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. chimia.chresearchgate.net The nucleophile (methanol) then attacks one of the carbon atoms. For styrene oxide, the attack occurs preferentially at the benzylic carbon due to the stabilization of the partial positive charge in the transition state by the phenyl ring, leading to the formation of this compound. chimia.chresearchgate.net

T-SnO₂-350: This solid acid catalyst, rich in Brønsted acid sites, is noted for its ability to effectively catalyze the methanolysis of styrene oxide to produce this compound.

Other Catalysts: A variety of other acid catalysts have been successfully employed, demonstrating the versatility of this approach. These include:

Metal-Organic Frameworks (MOFs): Materials like iron-based [Fe(BTC)], copper-based [Cu₃(BTC)₂], and zirconium-based MIP-202(Zr) act as efficient heterogeneous catalysts. lookchem.comcapes.gov.brnih.gov Their performance is often attributed to a combination of Lewis and Brønsted acid sites. researchgate.netnih.gov

Indium(III) Chloride (InCl₃): A Lewis acid that catalyzes the regioselective ring-opening. scispace.com

Iodine on Polyvinylpyrrolidone (PVP): A supported catalyst that promotes high regio- and stereoselectivity. cdnsciencepub.com

Modified MXenes: Two-dimensional titanium carbides (Ti₃C₂Tₓ) with oxidized surfaces have shown high selectivity for the desired product, with surface acid sites being crucial for catalysis. ua.es

Table 2: Performance of Various Catalysts in the Ring-Opening of Styrene Oxide with Methanol

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| T-SnO₂-350 | Solid Brønsted Acid | Effectively catalyzes methanolysis of styrene oxide. | |

| [Fe(BTC)] | Metal-Organic Framework (MOF) | Highly active and selective heterogeneous catalyst, reusable. | lookchem.comcapes.gov.br |

| MIP-202(Zr) | Metal-Organic Framework (MOF) | Achieved 99% conversion in 25 min at room temperature. Superior performance attributed to cooperative Brønsted/Lewis acid sites. | researchgate.netnih.gov |

| Iodine/PVP | Supported Reagent | Catalyzes reaction with high regio- and stereoselectivity. | cdnsciencepub.com |

| Oxidized Ti₃C₂Tₓ MXene | 2D Material | Surface acid sites catalyze the reaction, with oxidation improving selectivity to >80%. | ua.es |

Catalysis by Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for the synthesis of this compound from the methanolysis of styrene oxide. acs.orgacs.org Their high surface area and tunable porosity make them ideal platforms for catalytic reactions.

Several studies have highlighted the use of specific MOFs in this reaction. For instance, urea-functionalized MOFs like TMU-18 and TMU-19, which contain zinc nitrate, a urea-containing ligand, and either 4,4′-bipyridine or 1,2-bis(4-pyridyl)ethane, have demonstrated high selectivity for this compound. rsc.org The catalytic mechanism involves the activation of the epoxide oxygen by the urea (B33335) N-H functional sites, followed by a nucleophilic attack of methanol at the benzylic carbon. acs.orgresearchgate.net In the case of TMU-18, quantitative conversion of styrene oxide with 98% selectivity for this compound was achieved after 140 hours. rsc.org Similarly, TMU-19 showed 95% conversion with 98% selectivity under the same conditions. rsc.org

Another notable MOF, TMU-58, a 2D heterogeneous H-bond catalyst, has also shown high catalytic performance in the methanolysis of epoxides. acs.org It provides more accessible active sites, leading to enhanced catalytic activity. acs.org Lanthanide-based MOFs, when synthesized as nanocrystals using microwave or ultrasound assistance, have exhibited high catalytic activity and 100% selectivity towards this compound, achieving a full yield within 48 hours. scispace.comresearchgate.net

Mixed-metal MOFs, such as MFM-300(Ga1.87Fe0.13), have also been investigated and shown to achieve quantitative conversion of styrene oxide with high selectivity. scispace.com Furthermore, a layered lanthanum-based material, [La(H3nmp)], has been reported as an effective heterogeneous catalyst for the ring-opening of styrene oxide with methanol, yielding this compound quantitatively at temperatures between 40-70 °C. nih.gov Bismuth-based materials have also been studied, with one layered bismuth gallate achieving full conversion of styrene oxide in approximately 6 hours. rsc.org

Table 1: Performance of Various MOF Catalysts in the Synthesis of this compound

| Catalyst | Conversion of Styrene Oxide (%) | Selectivity for this compound (%) | Reaction Time (h) |

| TMU-18 | 100 | 98 | 140 |

| TMU-19 | 95 | 98 | 140 |

| Nanocrystalline Lanthanide MOF | 100 | 100 | 48 |

| MFM-300(Ga1.87Fe0.13) | Quantitative | High | Not Specified |

| [La(H3nmp)] | Quantitative | Quantitative | Not Specified |

| Layered Bismuth Gallate | 100 | Not Specified | 6 |

Alternative Catalytic Systems (e.g., Supported Palladium Catalysts)

Supported palladium catalysts are another important class of materials used in the synthesis of this compound, primarily through the hydrogenation of styrene oxide. The support material plays a crucial role in the catalyst's activity and selectivity. uu.nl Commonly used supports include activated carbon, silica (B1680970), alumina, and clay. uu.nlgoogle.com

Palladium on carbon (Pd/C) is a widely used catalyst. matthey.com For instance, 5% Pd/C has been used in the transfer hydrogenation of styrene oxide with methanol and ammonium (B1175870) formate. google.com However, the use of methanol as a solvent can lead to the formation of byproducts like 1-methoxy ethyl benzene (B151609). google.com To enhance selectivity, supported palladium catalysts are often used in conjunction with promoters. google.com

The synthesis method of the supported catalyst significantly influences its performance. uu.nl Techniques like wet impregnation are used to load palladium onto supports like silica. researchgate.net The thermal treatment and reduction conditions during catalyst preparation are critical in determining the final metal dispersion and particle size, which in turn affect the catalytic activity. uu.nl

Influence of Promoters (e.g., NaOH) on Selectivity and Conversion

Promoters are often added to catalytic systems to enhance the selectivity and conversion rate of the desired product. In the synthesis of 2-phenylethanol (B73330) from styrene oxide, the addition of a base like sodium hydroxide (B78521) (NaOH) has been shown to be beneficial. google.comresearchgate.net

In the hydrogenation of styrene oxide using palladium supported on carbon, NaOH acts as a promoter to achieve high selectivity towards 2-phenylethanol. google.com The presence of a base can suppress the formation of byproducts. For example, in the hydrogenation of styrene oxide using a polyurea-microencapsulated Pd-Cu nanocatalyst, NaOH was used as a promoter along with methanol as a solvent to achieve complete conversion of styrene oxide with 92% selectivity to 2-phenylethanol. researchgate.net

The addition of a base can also influence the reaction pathway. In the palladium nanoparticle-catalyzed hydrogenolysis of epoxystyrene in water, the reaction is pH-dependent, producing the diol under acidic conditions and 2-phenylethanol in the presence of a base. lookchem.com The use of a basic support for palladium can eliminate the need for additional basic promoters. googleapis.com

In other related reactions, such as the hydrogenolysis of lignin (B12514952) model compounds, the addition of NaOH has been shown to significantly enhance the activity and selectivity for C-O bond hydrogenolysis over undesired hydrogenation reactions. d-nb.info

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact the outcome of the synthesis of this compound and related compounds. The solvent can influence reaction rates, selectivity, and even the reaction pathway.

In the catalytic transfer hydrogenation of styrene oxide to 2-phenylethanol, the solvent plays a critical role. When methanol is used as the solvent with a palladium on clay catalyst, a byproduct, 1-hydroxy 2-methoxy ethyl benzene, is formed. google.com With ethanol as the solvent, 1-hydroxy 2-ethoxy ethyl benzene is produced. google.com This demonstrates that the alcohol solvent can participate in the reaction, leading to alkoxy alcohol byproducts. In the context of producing 2-phenylethanol, the use of methanol can lead to the formation of 2-methoxy ethyl benzene and 1,2-dimethoxy ethyl benzene as side products. google.com

In the isomerization of styrene oxide, the solvent can affect the product distribution. For example, zirconium-doped mesoporous silica in methanol promotes the formation of this compound. cnr.ittdx.cat The use of polar solvents like alcohols and ketones is often required for certain catalysts like TS-1 to be effective in the liquid phase isomerization of styrene oxide. researchgate.net

The reactivity of the solvent itself is a key consideration. For the hydrogenation of styrene oxide, solvents like isopropyl alcohol are effective because they are substantially unreactive under the reaction conditions. google.com While primary alcohols like methanol and ethanol can be used, they may lead to more byproducts due to their higher reactivity. google.com

Table 2: Effect of Solvent on Styrene Oxide Conversion to 2-Phenylethanol

| Solvent | Time (hrs) | % Conversion | % Selectivity to PEA | Main Byproduct |

| Methanol | 6 | 100 | 91.8 | 1-hydroxy 2-methoxy ethyl benzene |

| Ethanol | 8 | 51.66 | 65.0 | 1-hydroxy 2-ethoxy ethyl benzene |

Data from a study on the catalytic transfer hydrogenation of styrene oxide. google.com

Catalytic Hydrogenation of Corresponding Aldehydes

The catalytic hydrogenation of 2-methoxy-2-phenylacetaldehyde presents a direct route to obtaining this compound. This method involves the reduction of the aldehyde functional group to a primary alcohol.

Role of Metal Catalysts (e.g., Palladium on Carbon)

Metal catalysts are essential for the hydrogenation of aldehydes. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. matthey.com It is effective in various hydrogenation reactions, including the reduction of aldehydes to alcohols. While specific studies on the hydrogenation of 2-methoxy-2-phenylacetaldehyde using Pd/C are not extensively detailed in the provided context, the general applicability of Pd/C for aldehyde hydrogenation is well-established. drhazhan.com

Other metal catalysts, such as those based on iridium, have also been shown to be effective for the hydrogenation of aliphatic aldehydes, including phenylacetaldehyde (B1677652). researchgate.net For instance, an iridium complex demonstrated 96% conversion of phenylacetaldehyde in 5 hours under specific conditions. researchgate.net

Hydrogen Gas Pressure and Reactor Conditions

The conditions under which the hydrogenation is carried out, including hydrogen gas pressure and the reactor setup, are crucial for achieving high conversion and selectivity. Hydrogenation reactions are typically conducted in an autoclave under a pressurized hydrogen atmosphere.

For the hydrogenation of styrene oxide to 2-phenylethanol, a related reaction, pressures can range from 15 to 800 psi. epo.org The reaction temperature is also a critical parameter, with ranges of 40-120°C being reported. scribd.com For instance, a study using a 1% Pd/C catalyst with an NaOH promoter for the hydrogenation of styrene oxide in methanol was carried out at 40°C under a hydrogen pressure of 300 psig. google.com

The reactor is typically equipped with a magnetic drive for efficient agitation to ensure good contact between the reactants, catalyst, and hydrogen gas. google.com The reaction is usually allowed to proceed until the desired conversion is achieved, after which the catalyst is separated by filtration, and the product is isolated. scribd.com

Biotechnological Production and Derivatization

Biotechnological routes to aromatic compounds are gaining significant interest as they offer a sustainable alternative to chemical synthesis and can yield products labeled as "natural". mdpi.comresearchgate.net The production of this compound via these methods hinges on the successful fermentation of 2-phenylethanol and its subsequent modification.

The microbial production of 2-phenylethanol (2-PE) is a well-documented biotechnological process, primarily carried out by various species of yeasts and some bacteria. researchgate.netmdpi.com This bio-synthesis is considered a promising alternative to chemical methods, which often involve harsh conditions and petrochemical-derived substrates. mdpi.comnih.gov

Two primary metabolic pathways are responsible for the microbial synthesis of 2-PE:

The Ehrlich Pathway : This is the most efficient and commonly exploited route for 2-PE production. mdpi.commdpi.com It involves the biotransformation of the amino acid L-phenylalanine through a three-step enzymatic process: transamination, decarboxylation, and reduction. frontiersin.orgresearchgate.net Many yeast species, including Saccharomyces cerevisiae, Kluyveromyces marxianus, and Pichia kudriavzevii, are proficient 2-PE producers via this pathway. researchgate.netnih.govmdpi.com

The Shikimate Pathway : This is a de novo synthesis pathway where 2-PE is produced from simple sugars like glucose. mdpi.com The pathway involves a series of enzymatic reactions that convert intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into phenylpyruvate, which then enters the final steps of the Ehrlich pathway to yield 2-PE. mdpi.commdpi.com While this route uses less expensive substrates than L-phenylalanine, it is generally less efficient. oup.comnih.gov

Yeasts are the most reported and effective microorganisms for producing 2-PE, with some strains capable of producing titers up to 5.09 g/L under optimized conditions. mdpi.comnih.gov

Following the fermentative production of 2-phenylethanol, a derivatization step is required to introduce a methyl group, yielding this compound. In biotechnology, this is theoretically achieved through enzymatic methylation. The enzymes responsible for such reactions are typically O-methyltransferases (OMTs).

While O-methyltransferases have been identified in various plants, such as roses, and are known to be involved in the biosynthesis of scented methylated compounds like 3,5-dimethoxytoluene, specific OMTs that catalyze the direct methylation of 2-phenylethanol to this compound have not been extensively characterized in published scientific literature. nih.gov The enzyme Phenylethanolamine N-methyltransferase (PNMT), for instance, catalyzes the transfer of a methyl group to a nitrogen atom in phenylethanolamine, a different reaction from the O-methylation required here. wikipedia.org Therefore, while the enzymatic methylation of related phenolic and phenylpropanoid compounds is established, the specific biotechnological process for the O-methylation of 2-phenylethanol remains an area for further research and development.

To maximize the yield of the 2-phenylethanol precursor, optimization of fermentation conditions is critical. The key parameters influencing production are the composition of the culture medium—specifically carbon and nitrogen sources—the concentration of the precursor L-phenylalanine, and the presence of certain salts. mdpi.comnih.gov

The choice of carbon and nitrogen sources significantly impacts the metabolic flux towards 2-PE production, particularly when using the Ehrlich pathway.

Carbon Source : Glucose is a commonly used carbon source. However, its concentration must be carefully managed as high levels can lead to the production of inhibitory byproducts like ethanol in yeasts. mdpi.com

Nitrogen Source : The nitrogen source has a pronounced effect. For the Ehrlich pathway, using L-phenylalanine as the sole nitrogen source is highly beneficial and leads to increased 2-PE production. mdpi.com The presence of more readily assimilable nitrogen sources, such as ammonium salts, can suppress the enzymes involved in the Ehrlich pathway, thereby limiting the formation of 2-PE. mdpi.com In some yeasts, such as Pichia kudriavzevii, yeast extract has been shown to be an effective nitrogen source for high yields. nih.gov

Table 1: Effect of Different Nitrogen Sources on 2-PE Production by Pichia kudriavzevii YF1702 Data adapted from research on optimizing fermentation conditions.

| Nitrogen Source | 2-PE Concentration (g/L) |

| Yeast Extract | 4.12 |

| Peptone | 3.84 |

| (NH₄)₂SO₄ | 3.55 |

| Urea | 3.41 |

| NH₄Cl | 3.32 |

L-phenylalanine is the direct precursor for 2-PE synthesis via the Ehrlich pathway. Its concentration in the fermentation medium is a critical factor that directly influences the final product titer. Numerous studies have shown that increasing the concentration of L-phenylalanine leads to a higher yield of 2-PE, up to a certain point where substrate inhibition or product toxicity may become limiting factors.

For example, in a study optimizing production from sweet whey using Kluyveromyces marxianus, the L-phenylalanine concentration was identified as a statistically significant factor. mdpi.com Similarly, the optimization of fermentation with Pichia kudriavzevii showed a clear dose-dependent increase in 2-PE yield as L-Phe concentration was raised from 2 g/L to 10 g/L. nih.gov

Table 2: Effect of L-phenylalanine Concentration on 2-PE Production by Pichia kudriavzevii YF1702 Data derived from single-factor optimization experiments.

| L-phenylalanine Concentration (g/L) | 2-PE Concentration (g/L) |

| 2 | 1.83 |

| 4 | 2.54 |

| 6 | 3.21 |

| 8 | 3.98 |

| 10 | 4.12 |

| 12 | 4.10 |

Optimization of Fermentation Parameters for Related Compounds[4],

Inoculum Size and Aeration Conditions

The size of the initial microbial population (inoculum) and the level of aeration are critical factors that influence the efficiency of bioprocesses. Research on the production of secondary metabolites in Gynura procumbens adventitious root cultures demonstrated that aeration volume has a significant impact on biomass growth. sysrevpharm.org While some aeration is necessary to provide sufficient oxygen for metabolic activity, excessive aeration can lead to shear stress, which may inhibit growth. sysrevpharm.org For some yeast strains like Saccharomyces cerevisiae, an increase in the aeration rate to 2 volumes of air per volume of culture per minute (vvm) has been shown to be beneficial for 2-PE production. researchgate.net However, for other microorganisms, an aeration rate of 1 vvm is considered optimal for both cell growth and product formation. researchgate.net

The density of the initial inoculum also plays a crucial role. While specific studies on the effect of inoculum size on this compound synthesis are not detailed in the provided search results, general principles of fermentation suggest that an optimal inoculum density is required to initiate the fermentation process efficiently without leading to nutrient limitation or the rapid accumulation of toxic byproducts. In the context of 2-phenylethanol production from sweet whey using Kluyveromyces marxianus, an inoculum of 1 × 10^6 cells per ml was used to initiate the fermentation. mdpi.com

In Situ Product Removal Techniques in Bioprocesses

Several ISPR techniques have been explored for the removal of 2-phenylethanol during fermentation. These can be broadly categorized into gas-liquid, solid-liquid, and liquid-liquid extraction methods. nih.gov

Liquid-Liquid Extraction: This method involves the use of a second, immiscible liquid phase to extract the product. Organic solvents such as oleic acid and polypropylene (B1209903) glycol 1200 have been employed for this purpose. nih.gov A continuous selective liquid-liquid ISPR system, termed "Fermentation Accelerated by Separation Technology" (FAST), has been shown to effectively control the aqueous concentration of 2-PE, leading to a twofold increase in the final product output compared to batch liquid-liquid ISPR approaches. nih.govnih.gov

Exploration of Advanced Synthetic Routes and Novel Catalysis

Catalytic Transfer Hydrogenation of Styrene Oxide

Catalytic transfer hydrogenation (CTH) presents an alternative route for the synthesis of 2-phenylethanol from styrene oxide. This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, making the process inherently safer. google.com

Supported Transition Metal Catalysts (e.g., Palladium on Silica, Alumina, Clay, Charcoal)

Palladium-based catalysts supported on various materials have been investigated for the CTH of styrene oxide. google.comgoogle.com The choice of support material has been found to significantly influence the conversion and selectivity of the reaction. google.comgoogle.com For instance, when palladium is supported on clay, a selectivity of over 99.9% for 2-phenylethanol can be achieved. google.comgoogle.com In contrast, supports such as silica, alumina, and charcoal result in selectivities ranging from 40-80%. google.comgoogle.com

The reaction is typically carried out in an organic solvent, such as an aliphatic alcohol, at temperatures between 30-80 °C. google.comgoogle.com The concentration of palladium in the catalyst is generally in the range of 0.02 - 5.0% (w/w). google.comgoogle.com This process offers a single-step synthesis of 2-phenylethanol with high selectivity and avoids the use of hazardous reagents commonly found in other chemical synthesis routes. google.com

Table 3: Performance of Supported Palladium Catalysts in Catalytic Transfer Hydrogenation of Styrene Oxide

| Support Material | Conversion (%) | Selectivity to 2-Phenylethanol (%) |

|---|---|---|

| Clay | 60 - 99.9 | >99.9 |

| Silica | 60 - 99.9 | 40 - 80 |

| Alumina | 60 - 99.9 | 40 - 80 |

Hydrogen Donor Systems

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 2-methoxy-2-phenylacetophenone. Catalytic transfer hydrogenation represents a valuable method for this transformation, utilizing a hydrogen donor molecule in the presence of a metal catalyst. This approach circumvents the need for high-pressure gaseous hydrogen, offering milder and often safer reaction conditions.

A common system for this transformation involves a palladium catalyst supported on carbon (Pd/C) with a hydrogen donor. cdnsciencepub.com While direct studies on 2-methoxy-2-phenylacetophenone are not extensively detailed in readily available literature, analogous reductions of similar ketones provide insight into effective hydrogen donor systems. For instance, secondary alcohols like 2-propanol are effective hydrogen donors in the presence of a Raney nickel catalyst for the reduction of various functional groups. cdnsciencepub.com In the context of palladium-catalyzed reactions, formic acid and its salts, such as ammonium formate, are also widely used and efficient hydrogen donors for the reduction of various functional groups, including the hydrogenolysis of benzyl (B1604629) ethers. cdnsciencepub.comgoogle.com The catalytic transfer hydrogenation of styrene oxide, a precursor to 2-phenylethanol derivatives, has been successfully carried out using a clay-supported palladium catalyst with various hydrogen donors. google.com

Table 1: Examples of Hydrogen Donor Systems in Catalytic Transfer Hydrogenation

| Catalyst | Hydrogen Donor | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 2-Propanol | Benzylic and Styryl Compounds | Reduced Alkanes | cdnsciencepub.com |

| Raney Nickel | 2-Propanol | Stilbene | Bibenzyl | cdnsciencepub.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including this compound. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One notable green method for the synthesis of this compound is the alcoholysis of styrene oxide with methanol, catalyzed by a heterogeneous catalyst. A mesoporous chromium-based terephthalate (B1205515) metal-organic framework (MOF), Cr-MIL-101, encapsulating Keggin phosphotungstic acid has been shown to be a highly active and selective catalyst for this reaction. rsc.org This system achieves a high yield of this compound under mild conditions (40 °C) in a short reaction time (20 minutes). rsc.org The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, key tenets of green chemistry. Another approach involves the use of a lamellar coordination polymer based on a triphosphonic acid linker, which also acts as a heterogeneous acid catalyst for the alcoholysis of styrene oxide, yielding this compound with high selectivity. uzh.ch

Biocatalytic methods, discussed in the following section, are also central to green chemistry approaches for synthesizing enantiomerically pure this compound.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, are particularly valuable for producing enantiomerically pure compounds like (R)-(-)- and (S)-(+)-2-Methoxy-2-phenylethanol. The primary biocatalytic strategy employed is the kinetic resolution of the racemic alcohol.

Lipases are the most commonly used enzymes for this purpose. The kinetic resolution of racemic this compound is often achieved through enantioselective acylation. Candida antarctica lipase (B570770) B (CAL-B) has been identified as a highly effective biocatalyst for this transformation. researchgate.netnih.gov In a typical procedure, the lipase selectively acylates one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, using vinyl acetate (B1210297) as the acyl donor in toluene, CAL-B can selectively acetylate the (S)-enantiomer, enabling the isolation of (R)-(-)-2-Methoxy-2-phenylethanol with high enantiomeric excess (>99%) and a yield of around 45%. The enantioselectivity of this resolution can be influenced by the solvent, with the permittivity of the solvent playing a key role in the relative reaction rates of the enantiomers. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of this compound

| Lipase Source | Acyl Donor | Solvent | Unreacted Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | (R)-(-)-2-Methoxy-2-phenylethanol | >99% | 45% |

Reaction Kinetics and Mechanistic Investigations

Oxidation Reactions of this compound

This compound can undergo oxidation at the primary alcohol functional group to yield the corresponding carboxylic acid. The nature of the product and the reaction's efficiency depend on the oxidizing agent and the reaction conditions.

Role of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents are typically required to convert the primary alcohol of this compound to a carboxylic acid.

Potassium Permanganate (KMnO₄): Alkaline potassium permanganate is a powerful oxidizing agent capable of oxidizing primary alcohols to carboxylic acids. vaia.com The reaction mechanism is complex but is thought to involve the formation of a cyclic permanganate ester intermediate. msu.edu Under alkaline conditions, the permanganate ion (MnO₄⁻) attacks the alcohol, and through a series of steps involving the transfer of electrons and protons, the carbon atom bearing the hydroxyl group is oxidized. The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized to the carboxylate salt. Acidic workup then yields the final carboxylic acid. For benzylic alcohols, the presence of the aromatic ring can influence the reaction rate.

Chromium Trioxide (CrO₃): Chromium trioxide, often used in acetic acid or in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another potent oxidizing agent for converting primary alcohols to carboxylic acids. The mechanism of chromic acid oxidation involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This ester then undergoes an E2-like elimination, where a base (often water) removes a proton from the carbon bearing the oxygen, and the chromium atom is reduced (typically from Cr(VI) to Cr(IV)), leading to the formation of an aldehyde. msu.edu Under the aqueous acidic conditions of the Jones reagent, this aldehyde is hydrated and further oxidized by another molecule of chromic acid to the carboxylic acid. The use of chromium-based oxidants is becoming less common due to their toxicity and the generation of heavy metal waste.

Table 3: Oxidizing Agents for the Conversion of this compound

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous alkaline solution | 2-Methoxy-2-phenylacetic acid |

Oxidation Selectivity in Vicinal Diol Reactions

The oxidation of vicinal diols, such as this compound, to α-hydroxy ketones presents a challenge in achieving high selectivity. In manganese-catalyzed oxidations using hydrogen peroxide (H₂O₂), this compound demonstrates lower selectivity compared to its isomer, 2-methoxy-1-phenylethanol. nih.gov Specifically, the oxidation of this compound resulted in a 50% conversion. nih.govresearchgate.net This suggests that benzylic alcohols, even when protected as ethers, are more susceptible to oxidation than terminal alcohols. nih.govresearchgate.net

The reaction conditions for the oxidation of this compound typically involve a manganese catalyst, such as Mn(ClO₄)₂·6H₂O, in the presence of a co-catalyst like pyridine-2-carboxylic acid (PCA) and a buffer such as sodium acetate (NaOAc) in a solvent like acetonitrile. nih.govresearchgate.net The selectivity of the catalyst points towards the involvement of a Mn(IV) oxido complex as the reactive intermediate. nih.gov

Competing Pathways and By-product Formation

During the oxidation of this compound, several competing pathways can lead to the formation of by-products. The primary competing reactions include the oxidation of the benzylic alcohol and the terminal alcohol. This leads to the formation of benzoic acid and 3-hydroxy-acetophenone in approximately equal ratios, as determined by ¹H-NMR spectral analysis of the crude reaction mixture. nih.govresearchgate.net The formation of these by-products highlights the substrate-dependent reactivity in these oxidation reactions.

Reduction Reactions

This compound can be synthesized through the reduction of precursor ketones. A common method involves the reduction of 2-methoxy-2-phenylethanone using a reducing agent like sodium borohydride (NaBH₄) in a solvent system such as tetrahydrofuran (THF) and water. This reaction typically yields racemic this compound.

For the asymmetric synthesis of enantiomerically enriched this compound, chiral catalysts are employed in the hydrogenation of α-methoxy ketones. For instance, a ruthenium-(S)-BINAP complex can be used to hydrogenate 2-methoxy-2-phenylethanone to produce (R)-(-)-2-methoxy-2-phenylethanol with high enantiomeric excess. The steric effects of the methoxy (B1213986) group are believed to enhance enantioselectivity by stabilizing the pro-R transition state.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur where the methoxy group is displaced by another nucleophile. For instance, reaction with a chloride nucleophile can yield (R)-(-)-2-chloro-2-phenylethanol. The synthesis of this compound itself can be achieved through the regioselective ring-opening of styrene oxide with methanol, often catalyzed by Brønsted acids. In these reactions, the nucleophilic attack of methanol occurs at the more substituted carbon atom of the epoxide ring. uzh.ch

The dynamic kinetic resolution of α-bromo esters derived from (S)-mandelate has been explored in nucleophilic substitution reactions to produce various α-amino esters with high diastereoselectivity. arkat-usa.org

Elucidation of Catalytic Reaction Mechanisms

The catalytic synthesis of this compound from styrene oxide and methanol is often facilitated by acid catalysts. Metal-organic frameworks (MOFs) have been shown to be effective catalysts for this reaction, achieving high selectivity. The proposed mechanism for Brønsted acid-catalyzed alcoholysis involves the protonation of the oxygen atom of the epoxide group on styrene oxide. uzh.ch This protonation activates the epoxide ring, allowing for a nucleophilic attack by the alcohol (methanol) at the more substituted carbon atom, leading to the formation of this compound. uzh.ch

In the case of manganese-catalyzed oxidation, the mechanism is thought to involve the formation of a reactive Mn(IV) oxido intermediate. nih.gov However, the precise structure of the catalyst and its interaction with the substrate are not yet fully understood. nih.govresearchgate.net

Detailed Kinetic Modeling and Apparent Activation Energy Determination

While specific kinetic modeling for reactions directly involving this compound is not extensively detailed in the provided results, related studies on similar etherification reactions provide insights. For the synthesis of (2-methoxyethyl)benzene, a structural analog, a detailed kinetic model was developed. ias.ac.inias.ac.in The study determined the apparent activation energy for the reaction to be 11.93 kcal/mol. ias.ac.inias.ac.in Such kinetic studies are crucial for optimizing reaction conditions, including catalyst loading, temperature, and reactant molar ratios, to maximize product yield and selectivity. ias.ac.inias.ac.in

Biological Activities of this compound: A Review of Available Scientific Literature

Similarly, in-depth studies detailing the anti-inflammatory potential and associated molecular mechanisms of this compound are limited.

One available source suggests that this compound may have an inhibitory effect on human liver alcohol dehydrogenase, potentially by binding to the enzyme's active site biosynth.com. However, this finding is not situated within a broader study of its antimicrobial or anti-inflammatory effects.

It is important to note that the parent compound, 2-phenylethanol (PEtOH), has been the subject of numerous studies and exhibits a range of biological activities. Research on 2-phenylethanol and its other derivatives has indicated that these compounds can disrupt microbial cell membranes and inhibit microbial growth nih.gov. For instance, studies on 2-phenylethanol have shown it can increase the fluidity of lipid bilayers, which is a proposed mechanism for its bacteriostatic activity nih.gov. Furthermore, structure-activity relationship studies on various 2-phenylethanol derivatives have demonstrated a correlation between their hydrophobicity and their ability to fluidize membranes and inhibit bacterial growth nih.gov.

Additionally, research has been conducted on the synergistic effects of 2-phenylethanol with established antifungal agents like fluconazole (B54011) and itraconazole, suggesting a potential to enhance their efficacy mdpi.com. The use of 2-phenylethanol in antimicrobial biomaterials has also been explored mdpi.com.

In the context of inflammation, a related but distinct compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been shown to possess anti-inflammatory properties. Studies indicate that 2M4VP can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (PGE2) in cell models researchgate.net. The mechanism for this is thought to involve the suppression of key inflammatory signaling pathways researchgate.netnih.gov. However, it is crucial to emphasize that these findings pertain to 2-methoxy-4-vinylphenol and cannot be directly attributed to this compound without specific supporting research.

Biological Activities and Mechanistic Studies of 2 Methoxy 2 Phenylethanol

Antioxidant Effects in Cellular Models

The antioxidant capacity of phenolic compounds is a well-established area of research. nih.govnih.govmdpi.com The presence of a 2-methoxyphenol moiety in the structure of 2-Methoxy-2-phenylethanol suggests potential antioxidant activity. jst.go.jpnih.gov

Studies on a range of 2-methoxyphenols have evaluated their antioxidant capacity through various assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity and the anti-peroxy radical activity. The majority of the studied 2-methoxyphenols were found to be inhibitors of COX-2, an enzyme involved in inflammation and oxidative stress. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence and position of methoxy (B1213986) groups on the phenolic ring can significantly influence this activity. nih.govnih.govmdpi.com

It is important to emphasize that while the 2-methoxyphenol structure suggests that this compound may possess antioxidant properties, dedicated studies on this specific compound in cellular models are necessary to confirm and quantify such effects.

Neurological and Central Nervous System Activities (for related 2-phenylethanol)

Research on 2-phenylethanol (B73330) (2-PE), the parent compound of this compound, has revealed several activities related to the central nervous system.

Inhalation of 2-phenylethanol has been shown to exert sedative effects. Studies in mice have demonstrated that 2-PE administration can lead to a significant dose-dependent decrease in spontaneous motor activity. This suggests a potential calming effect on the central nervous system. The sedative properties of 2-PE are thought to contribute to the relaxing effects associated with essential oils that contain this compound, such as rose oil.

In addition to its sedative properties, 2-phenylethanol has demonstrated antidepressive-like effects in animal models. jst.go.jp Inhalation of 2-PE by mice resulted in a decrease in immobility time in the tail-suspension test, a common behavioral assay for screening antidepressant activity. jst.go.jp These findings suggest that 2-PE may have a positive impact on mood and could be beneficial in stress-related conditions. jst.go.jp Prolonged inhalation of 2-PE has also been shown to reverse behavioral and neurobiological alterations induced by chronic distress in female mice, further supporting its potential as a therapeutic agent for anxio-depressive symptoms.

The neurological effects of 2-phenylethanol are linked to its ability to modulate the activity of neural circuits. Chronic distress can lead to deregulation of the hypothalamic-pituitary-adrenal (HPA) axis and alter neural activity in brain regions involved in emotion and feeding behaviors. Studies have shown that prolonged inhalation of 2-PE can reverse these stress-induced changes, suggesting a regulatory action on neural circuits. Specifically, it has been observed to restore normal cFos expression in the olfactory bulb and modulate functional brain connectivity. The interaction of ethanol (B145695), a related simple alcohol, with neuronal molecular targets, synapses, and circuits has been extensively studied, providing a framework for understanding how such molecules can influence brain function.

Enzyme Inhibition Studies (e.g., Antityrosinase activity for related 2-phenylethanol)

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. The inhibition of this enzyme is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Effects on Cellular Processes (e.g., Yeast Mitochondrial Activity, Spore Formation for related 2-phenylethanol)

The related compound, 2-phenylethanol (2-PE), demonstrates notable effects on the cellular processes of yeast, particularly concerning mitochondrial activity and differentiation pathways like spore formation. When yeast, such as Saccharomyces cerevisiae, is exposed to 2-PE, it exhibits an increase in mitochondrial activity. mdpi.com This response is indicative of a cellular stress condition, suggesting a shift in metabolic strategy.

Furthermore, the presence of 2-PE influences the reproductive mechanism of yeast. Instead of the typical budding process, yeast cells initiate differentiation by forming spores. mdpi.com This change is interpreted as a response to a nutrient-deficient environment simulated by the presence of 2-PE. The compound's amphipathic nature allows it to interfere with the cell membrane, disrupting nutrient and ion transport, which likely triggers this survival strategy. mdpi.com The inhibitory mechanism of 2-PE on Saccharomyces cerevisiae involves the inhibition of nitrogen and ion uptake. mdpi.com Studies have also noted that tolerance to 2-PE stress in yeast involves the upregulation of genes related to mitochondrial, cytoplasmic, and plasma membrane proteins. nih.gov

| Organism | Compound | Observed Effect on Cellular Processes |

| Saccharomyces cerevisiae | 2-phenylethanol | Increased mitochondrial activity. mdpi.com |

| Saccharomyces cerevisiae | 2-phenylethanol | Initiation of spore formation instead of budding. mdpi.com |

| Saccharomyces cerevisiae | 2-phenylethanol | Inhibition of nitrogen and ion uptake. mdpi.com |

Investigation of Potential Therapeutic Applications

While direct therapeutic applications of this compound are not extensively documented, its utility as a key intermediate and chiral building block in the synthesis of pharmacologically active compounds points to its potential in therapeutic research.

The enantiomers of this compound serve as precursors for synthesizing compounds with significant therapeutic promise. For instance, (S)-(+)-2-Methoxy-2-phenylethanol is a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists. sigmaaldrich.com Similarly, the (R)-(-) enantiomer is used to prepare N-substituents for the 6,7-benzomorphan scaffold, which also function as potent opioid receptor agonists. sigmaaldrich.com

Additionally, (S)-(+)-2-Methoxy-2-phenylethanol is utilized in the synthesis of N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, a compound investigated as a serine protease inhibitor. sigmaaldrich.com Serine proteases are a class of enzymes implicated in various physiological and pathological processes, making their inhibitors valuable targets for drug development. The molecule has also been identified as having an inhibitory effect on human liver alcohol dehydrogenase, potentially by binding to the enzyme's active site. biosynth.com

| Enantiomer of this compound | Synthetic Application | Potential Therapeutic Relevance |

| (S)-(+)-2-Methoxy-2-phenylethanol | Starting material for N-substituted 6,7-benzomorphan derivatives. sigmaaldrich.com | Opioid receptor agonists. sigmaaldrich.com |

| (R)-(-)-2-Methoxy-2-phenylethanol | Precursor for N-substituents of the 6,7-benzomorphan scaffold. sigmaaldrich.com | Potent opioid receptor agonists. sigmaaldrich.com |

| (S)-(+)-2-Methoxy-2-phenylethanol | Starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine. sigmaaldrich.com | Serine protease inhibitors. sigmaaldrich.com |

Derivatives and Analogues of 2 Methoxy 2 Phenylethanol: Synthesis and Research

Synthesis of Novel Derivatives

The chemical structure of 2-Methoxy-2-phenylethanol makes it an ideal precursor for introducing a methoxy-phenyl-ethyl moiety into larger molecules. This has been exploited in the synthesis of compounds targeted for therapeutic applications and in the development of organometallic complexes.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In asymmetric synthesis, chiral alcohols like (R)-(-)-2-Methoxy-2-phenylethanol are often used because their defined stereochemistry can direct the formation of a specific stereoisomer in a subsequent reaction, a process known as asymmetric induction. The high enantiomeric purity of commercially available this compound makes it a reliable chiral starting material for these processes.

(S)-(+)-2-Methoxy-2-phenylethanol has been utilized as a ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com Ligands are molecules that bind to a central metal atom, and the properties of the resulting complex are determined by the nature of both the metal and the ligand. The use of chiral ligands like this compound is of interest in the development of catalysts for asymmetric synthesis.

Both the (R)-(-) and (S)-(+) enantiomers of this compound serve as key starting materials for the synthesis of N-substituted 6,7-benzomorphan based compounds, which are potent opioid receptor agonists. sigmaaldrich.comsigmaaldrich.com A notable example is the synthesis of the multitarget mu opioid receptor (MOR) / delta opioid receptor (DOR) ligand LP2 and its diastereoisomers. nih.gov The 2-methoxy-2-phenylethyl group is attached as the N-substituent on the 6,7-benzomorphan scaffold. sigmaaldrich.comresearchgate.net The synthesis allows for the investigation of the role of the stereocenter on the N-substituent in the pharmacological activity of the resulting opioid ligands. nih.gov

(S)-(+)-2-Methoxy-2-phenylethanol is a documented starting material for the synthesis of N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine. sigmaaldrich.com This compound is classified as a serine protease inhibitor. sigmaaldrich.com Protease inhibitors are a class of molecules that interfere with the function of proteases, enzymes that are essential for many physiological and pathological processes. nih.gov

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For derivatives of this compound, SAR studies have been particularly insightful in the context of opioid receptor agonists.

By synthesizing and evaluating the 2R- and 2S-diastereoisomers of the N-(2-methoxy-2-phenylethyl)-6,7-benzomorphan ligand (LP2), researchers investigated the pivotal role of the N-substituent's stereochemistry. nih.gov The study revealed that the (2S) isomer, named (2S)-LP2, exhibited an improved pharmacological profile compared to the (2R) isomer and the original racemic mixture. nih.govunife.it Specifically, (2S)-LP2 showed increased affinity for both MOR and DOR. researchgate.net

In vivo assays confirmed these findings, with (2S)-LP2 eliciting a more potent antinociceptive (pain-relieving) effect in mice compared to its parent compound and the (R)-antipode, without causing sedation or altering locomotor activity. researchgate.netunife.it This research highlights how a single stereocenter, introduced from the this compound precursor, can significantly modulate the affinity and efficacy of a ligand at its biological targets.

| Compound | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |

|---|---|---|---|

| LP2 (racemic) | 0.50 | 7.23 | Data not specified |

| 2R-LP2 | Data not specified | Lower than LP2 | Lower than LP2 |

| 2S-LP2 | 0.50 | 2.59 | Lower than LP2 |

This table presents data on the binding affinity (Ki) of LP2 and its stereoisomers to mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. A lower Ki value indicates higher binding affinity. Data sourced from published research. researchgate.netunife.it

Characterization of Related Compounds

The characterization of this compound and its enantiomers is well-documented, providing the foundational data necessary for its use in synthesis. The physical and spectroscopic properties are crucial for identifying the compound and ensuring its purity.

| Property | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CAS Number | 66051-01-2 | 17628-72-7 | 2979-22-8 |

| Molecular Formula | C₉H₁₂O₂ | ||

| Molecular Weight | 152.19 g/mol | ||

| Boiling Point | 65 °C / 0.1 mmHg | 65 °C / 0.1 mmHg | 237 °C |

| Density | 1.054 g/mL at 25 °C | 1.05 g/mL at 25 °C | 1.061 g/mL |

| Refractive Index (n20/D) | 1.52 | 1.52 | 1.519 |

| Optical Activity | [α]19/D +133° (c=1 in acetone) | [α]20/D -133° (c=1 in acetone) | Not applicable |

| Optical Purity (ee) | 99% (GLC) | 99% (GLC) | Not applicable |

This table summarizes key characterization data for the enantiomers and racemic form of this compound. sigmaaldrich.comsigmaaldrich.comchemsynthesis.com Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are also available for detailed structural confirmation. chemicalbook.com

Stereochemical Implications in Derivative Research

The presence of a chiral center in this compound is a critical feature that has significant implications in the research and development of its derivatives. The spatial arrangement of the methoxy (B1213986) and hydroxyl groups around the chiral carbon atom leads to the existence of two enantiomers, (R)-(-)-2-methoxy-2-phenylethanol and (S)-(+)-2-methoxy-2-phenylethanol. This stereoisomerism is a pivotal factor in the biological activity and stereoselective synthesis of various analogues, profoundly influencing their pharmacological profiles and applications as chiral building blocks.

In the field of medicinal chemistry, the stereochemistry of a molecule is well-understood to be a determining factor in its interaction with biological targets, which are themselves chiral. This principle is clearly demonstrated in the research of derivatives of this compound, particularly in the development of novel opioid receptor agonists.

A significant area of investigation has been the incorporation of the 2-methoxy-2-phenylethyl moiety as an N-substituent on a 6,7-benzomorphan scaffold. This research has led to the development of multitarget mu/delta opioid receptor (MOR/DOR) agonists with potential as potent analgesics. A key study in this area focused on synthesizing and evaluating the pharmacological profiles of the (2R)- and (2S)-diastereoisomers of a ligand, demonstrating the profound impact of the stereocenter on the N-substituent.

The synthesis of these diastereomers, (2R)-LP2 and (2S)-LP2, was accomplished by reacting the appropriate enantiomer of this compound with the 6,7-benzomorphan core. Subsequent pharmacological evaluation revealed significant differences in their binding affinities for opioid receptors and their in vivo antinociceptive effects. nih.govunife.it

The data clearly indicates that the (2S) configuration in the N-substituent is preferred for binding to both MOR and DOR. nih.gov Specifically, the (2S)-LP2 diastereomer exhibited a higher affinity for both receptors compared to the (2R)-LP2 diastereomer. nih.govunife.it This stereochemical preference translated directly to in vivo efficacy, where (2S)-LP2 demonstrated a significantly more potent antinociceptive effect in the tail-flick test in mice. nih.govunife.it

Below is an interactive data table summarizing the in vitro binding affinities of the (2R)-LP2 and (2S)-LP2 diastereomers for the mu and delta opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) |

| (2R)-LP2 | 1.50 ± 0.25 | 10.5 ± 1.5 |

| (2S)-LP2 | 0.75 ± 0.15 | 3.20 ± 0.60 |

This table is based on data from Pasquinucci, L., et al. (2019). nih.gov

The following interactive data table presents the in vivo antinociceptive potency of these diastereomers.

| Compound | ED50 (mg/kg) |

| (2R)-LP2 | 10.2 |

| (2S)-LP2 | 3.5 |

This table is based on data from Pasquinucci, L., et al. (2019). nih.gov

These findings underscore the critical role of stereochemistry in the design of pharmacologically active derivatives of this compound. The precise three-dimensional arrangement of the substituent groups dictates the efficiency of the ligand-receptor interaction, ultimately influencing the biological response. This highlights the importance of stereoselective synthesis or chiral resolution in the development of therapeutic agents based on this scaffold. The use of enantiomerically pure forms of this compound as starting materials is a crucial strategy to access these specific, more active stereoisomers.

Analytical Methodologies for 2 Methoxy 2 Phenylethanol and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methoxy-2-phenylethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation.

In ¹H NMR, the chemical shift (δ), multiplicity (e.g., singlet, doublet, multiplet), and integration of the signals provide a map of the proton environments. The five aromatic protons on the phenyl group typically appear as a multiplet in the 7.24-7.36 ppm range. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, while the protons of the ethanol (B145695) backbone show distinct signals with specific splitting patterns due to coupling with neighboring protons. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The phenyl ring carbons show signals in the aromatic region (127-139 ppm), while the carbons of the methoxy and ethanol groups appear in the aliphatic region. rsc.org

Detailed NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.36-7.24 | m | 5H | Aromatic (C₆H₅) |

| 4.20 | dd | 1H | CH(Ph) |

| 3.68-3.57 | m | 2H | CH₂(OH) |

| 3.27 | s | 3H | OCH₃ |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.4 | Quaternary Aromatic (C-Ph) |

| 128.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.2 | Aromatic CH |

| 84.3 | CH(Ph)(OCH₃) |

| 67.3 | CH₂(OH) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of compounds like this compound, the GC component separates the analyte from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column.

Once separated, the molecule elutes from the column and enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound, key fragments would likely arise from the cleavage of the C-C bond between the ethanol carbons, loss of the methoxy group, or cleavage of the benzyl (B1604629) group. This technique is highly sensitive and specific, making it invaluable for the identification and quantification of the compound in complex matrices.